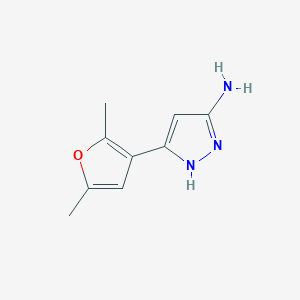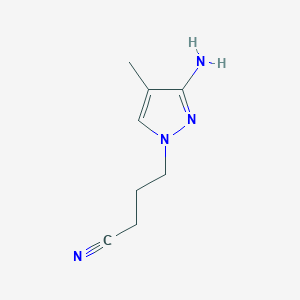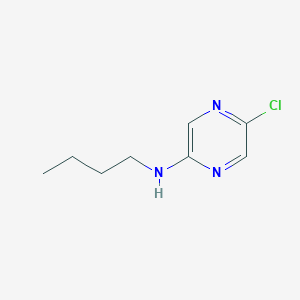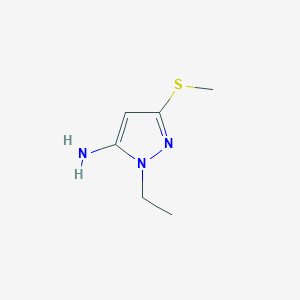![molecular formula C12H17NO B13306875 [2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
[2-(Cyclopentylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclopentylamino)phenyl]methanol is an organic compound that features a phenyl ring substituted with a cyclopentylamino group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a halogenated phenyl compound, the cyclopentylamine can be introduced via a nucleophilic substitution reaction. The methanol group can then be added through a reduction process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Cyclopentylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of [2-(Cyclopentylamino)phenyl]aldehyde or [2-(Cyclopentylamino)phenyl]carboxylic acid.
Reduction: Formation of [2-(Cyclopentylamino)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[2-(Cyclopentylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-(Cyclopentylamino)phenyl]methanol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The phenyl ring and methanol group can also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Cyclohexylamino)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
[2-(Cyclopentylamino)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2-(Cyclopentylamino)phenyl]amine: Lacks the methanol group, only has the cyclopentylamino and phenyl groups.
Uniqueness
[2-(Cyclopentylamino)phenyl]methanol is unique due to the specific combination of the cyclopentylamino group and the methanol group on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[2-(cyclopentylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-5-1-4-8-12(10)13-11-6-2-3-7-11/h1,4-5,8,11,13-14H,2-3,6-7,9H2 |
InChI-Schlüssel |
CNANPOWIWDGFIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)






![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)


![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
